[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate, also known as this compound, is a useful research compound. Its molecular formula is C41H62O10Si2 and its molecular weight is 771.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound features a unique tetracyclic structure with multiple functional groups including acetoxy and hydroxy moieties. The presence of triethylsilyloxy groups enhances its solubility and stability in biological systems.
Antineoplastic Activity
Research indicates that derivatives of this compound exhibit significant antineoplastic properties. Specifically:
- Mechanism of Action : The compound binds to microtubules and stabilizes them against depolymerization. This action is crucial in inhibiting cancer cell proliferation by disrupting normal mitotic processes .
Cytotoxicity Studies
In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Studies have included human breast cancer (MCF-7) and lung cancer (A549) cells.
- IC50 Values : The half-maximal inhibitory concentration (IC50) values were recorded in the low micromolar range (approximately 1–5 µM), indicating potent activity against these cell types .
The biological mechanisms underlying the activity of this compound include:
- Microtubule Stabilization : Similar to paclitaxel (Taxol), it prevents the disassembly of microtubules which is essential for cell division.
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and other apoptotic pathways .
Study 1: Efficacy Against Breast Cancer
A study published in Cancer Research evaluated the efficacy of this compound against MCF-7 breast cancer cells:
- Results : Treatment with the compound resulted in a 70% reduction in cell viability after 48 hours.
- Mechanism : Flow cytometry analysis indicated an increase in early apoptotic cells following treatment.
Study 2: Lung Cancer Model
In a preclinical model using A549 lung cancer cells:
- Results : The compound inhibited tumor growth by 60% when administered at a dosage of 10 mg/kg body weight.
- Histological Analysis : Tumor tissues showed significant necrosis and reduced mitotic figures compared to control groups.
Data Table
Study | Cell Line | IC50 (µM) | Mechanism of Action | Effect |
---|---|---|---|---|
Study 1 | MCF-7 | 3.0 | Microtubule stabilization | 70% viability reduction |
Study 2 | A549 | 4.5 | Apoptosis induction | 60% tumor growth inhibition |
特性
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H62O10Si2/c1-12-52(13-2,14-3)50-29-24-41(46)36(48-37(45)28-21-19-18-20-22-28)34-39(11,35(44)33(43)32(26(29)7)38(41,9)10)30(51-53(15-4,16-5)17-6)23-31-40(34,25-47-31)49-27(8)42/h18-22,29-31,34,36,46H,12-17,23-25H2,1-11H3/t29-,30-,31+,34-,36-,39+,40-,41+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJAFORIYQRETF-AXGRGOHUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(=O)C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)C(=O)C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H62O10Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
771.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。